molecular formula C15H15N3O2 B5790207 4-acetamido-N-(pyridin-2-ylmethyl)benzamide

4-acetamido-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B5790207
M. Wt: 269.30 g/mol
InChI Key: MFNWFTFNUHPKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetamido-N-(pyridin-2-ylmethyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide core structure, a common pharmacophore found in compounds with diverse biological activities . This compound is structurally related to a class of acetamido-substituted benzamides and sulfonamides that have been synthesized and investigated for their potential biological properties. Research on analogous structures has indicated that the benzamide scaffold is significant in the development of novel therapeutic agents . Furthermore, closely related benzamide compounds have been identified as potent inhibitors of zinc-dependent histone deacetylases (HDACs), which are important targets in oncology, cardiology, and the study of fibrotic diseases . For instance, the structurally distinct benzamide HDAC inhibitor MGCD0103 has been used as a chemical probe to study the role of specific HDAC isoforms in processes such as cardiac fibroblast function and the regulation of fibrosis-related gene expression . The presence of the pyridin-2-ylmethyl group in this molecule may contribute to its binding affinity and selectivity towards specific enzymatic targets, making it a valuable template for the rational design of new bioactive molecules . This compound is intended for research applications only, including use as a building block in organic synthesis , a key intermediate in the preparation of compound libraries for high-throughput screening, and a core structure for structure-activity relationship (SAR) studies in the development of new pharmacological tools.

Properties

IUPAC Name

4-acetamido-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(19)18-13-7-5-12(6-8-13)15(20)17-10-14-4-2-3-9-16-14/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNWFTFNUHPKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 4-acetamidobenzoic acid with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or pyridin-2-ylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

Histone Deacetylase Inhibition

One of the primary applications of 4-acetamido-N-(pyridin-2-ylmethyl)benzamide is its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a closed chromatin structure and reduced gene expression. Inhibition of these enzymes can reactivate silenced genes involved in tumor suppression, making this compound a candidate for cancer therapeutics .

Case Study: Cancer Cell Lines
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, including those associated with breast and colon cancers. These findings suggest that this compound could be developed into effective anticancer agents through further structural optimization .

Epigenetic Modulation

The compound's ability to modulate epigenetic mechanisms has implications beyond cancer therapy. It may play a role in treating diseases where epigenetic alterations are significant, such as neurodegenerative disorders and cardiovascular diseases. Research is ongoing to explore its efficacy in these areas .

Drug Development

Due to its structural characteristics, this compound serves as a lead compound for developing new drugs targeting various diseases linked to epigenetic modifications. Its binding affinity to HDAC enzymes has been confirmed through in silico docking studies, indicating that it effectively interacts with the active sites of these enzymes .

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling for forming carbon-carbon bonds. This reaction is crucial for attaching the pyridine moiety to the benzamide core .

Common Reactions:

  • Hydrolysis: The acetamido group can undergo hydrolysis, yielding acetic acid and the corresponding amine.
  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, enhancing its versatility for further chemical modifications .

Mechanism of Action

The mechanism of action of 4-acetamido-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural differences among benzamide derivatives lie in the substituents on the amide nitrogen and the benzene ring. A comparison is summarized in Table 1 :

Table 1. Structural Comparison of Benzamide Derivatives

Compound Name Substituent on Amide Nitrogen Benzene Ring Substituent Key Applications PubChem CID Reference
4-Acetamido-N-(pyridin-2-ylmethyl)benzamide Pyridin-2-ylmethyl 4-Acetamido Not explicitly stated Not provided -
4-Acetamido-N-(2-aminophenyl)benzamide (CI-994) 2-Aminophenyl 4-Acetamido HDAC inhibition, cancer 1353653-79-8
4-Acetamido-N-(4-methoxy-2-(trifluoromethyl)benzyl)benzamide 4-Methoxy-2-(trifluoromethyl)benzyl 4-Acetamido Anti-inflammatory Not provided
4-Acetamido-N-(2,6-dioxopiperidin-3-yl)benzamide 2,6-Dioxopiperidin-3-yl 4-Acetamido Anticancer (thalidomide analog) Not provided
4-Acetamido-N-(3-aminopropyl)-3-((4-methoxybenzyl)oxy)benzamide 3-Aminopropyl 3-((4-Methoxybenzyl)oxy) Bromodomain inhibition Not provided

Key Observations :

  • The pyridin-2-ylmethyl group in the target compound may improve solubility over bulkier substituents like the 4-methoxy-2-(trifluoromethyl)benzyl group in compound 10 .
  • CI-994 (2-aminophenyl substituent) is a clinically studied HDAC inhibitor, suggesting that the target compound’s pyridin-2-ylmethyl group could offer alternative binding interactions in similar pathways .

Physicochemical Properties

Table 2. Spectroscopic and Physical Properties

Compound Name $ ^1H $-NMR Shifts (DMSO-d6) HRMS ([M+H]+) Melting Point (°C) Reference
4-Acetamido-N-(4-methoxy-2-(trifluoromethyl)benzyl)benzamide δ 10.23 (s, 1H), 8.95 (t, J=5.8 Hz), 4.63 (d, J=5.6 Hz) 365.1111 Not reported
CI-994 (Tacedinaline) Data not provided Not reported Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) δ 7.11–8.14 (m, aromatic), 4.63 (d) Not reported 90

Insights :

  • The pyridin-2-ylmethyl group may influence NMR shifts, particularly in the aromatic and methylene regions.
  • Melting points for benzamide derivatives range widely (e.g., 90°C for Rip-B ), suggesting that substituents significantly affect crystallinity.

Biological Activity

4-Acetamido-N-(pyridin-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

This compound features an acetamido group and a pyridine moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a related study demonstrated that benzamide derivatives could inhibit RET kinase activity, which is crucial in certain cancers . The structure-activity relationship (SAR) suggests that modifications to the benzamide scaffold can enhance efficacy against tumor cells.

Antimicrobial Properties

Some benzamide derivatives have shown promising antimicrobial activity. A study on similar compounds indicated that structural features like the presence of a pyridine ring significantly contribute to their antimicrobial effectiveness .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar moieties have been noted to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
  • Apoptosis Induction : Evidence suggests that certain benzamide derivatives can trigger apoptosis in cancerous cells through mitochondrial pathways .

Data Table: Biological Activity Summary

Activity Type Mechanism Reference
AnticancerRET kinase inhibition
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition

Case Studies

  • Anticancer Efficacy : A study involving a series of benzamide derivatives reported significant inhibition of cell proliferation in HCT116 colon carcinoma cells with IC50 values ranging from 0.5 to 5 µM for structurally similar compounds . This highlights the potential of this compound as a lead compound for further development.
  • Antimicrobial Activity : Another investigation into related benzamides showed effective inhibition against Staphylococcus aureus, suggesting that modifications in the side chains can enhance antibacterial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-acetamido-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves sequential amidation and coupling reactions. For example:

Acetamido group introduction : React 4-aminobenzoic acid with acetic anhydride under controlled pH (e.g., NaHCO₃ buffer) to form 4-acetamidobenzoic acid .

Pyridylmethylamine coupling : Use EDC/HOBt or DCC as coupling agents to conjugate the benzamide with 2-(aminomethyl)pyridine in anhydrous DCM or DMF. Optimize temperature (0–25°C) and stoichiometry (1:1.2 molar ratio) to minimize side products .

  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm acetamido (-NHCOCH₃) and pyridylmethyl (-CH₂-C₅H₄N) moieties. Key signals: δ 2.1 ppm (acetamido CH₃), δ 4.8 ppm (CH₂ linker) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities. Compare with theoretical m/z (e.g., C₁₅H₁₆N₃O₂: 294.12) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How can researchers address solubility challenges of this compound in biological assays?

  • Methodological Answer :

  • Solvent Screening : Test DMSO (polar aprotic) for stock solutions, diluted in PBS (pH 7.4) for aqueous compatibility. Avoid alcohols due to potential H-bonding interference .
  • Surfactant Use : Add 0.1% Tween-80 or cyclodextrins to enhance solubility without disrupting assay integrity .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in kinase inhibition studies?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions between the pyridylmethyl group and ATP-binding pockets (e.g., JAK2 or EGFR kinases). Prioritize residues forming hydrogen bonds (e.g., Lys68 in JAK2) .
  • Enzymatic Assays : Conduct kinetic assays (IC₅₀ determination) with recombinant kinases. Compare inhibition profiles with structurally similar controls (e.g., imatinib derivatives) to identify selectivity .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodological Answer :

  • Metabolism Prediction : Use ADMET Predictor or StarDrop to identify metabolic soft spots (e.g., acetamido hydrolysis). Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to slow enzymatic degradation .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward cytochrome P450 enzymes .

Q. What strategies resolve contradictions in reported IC₅₀ values across different studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays). Control variables: ATP concentration, incubation time, and cell line provenance .
  • Data Normalization : Apply Z-score transformation to compare results across labs. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.